Product packaging for Oxirane, [(2,3-dimethylphenoxy)methyl]-(Cat. No.:CAS No. 41457-31-2)

Oxirane, [(2,3-dimethylphenoxy)methyl]-

Cat. No.: B8768326
CAS No.: 41457-31-2
M. Wt: 178.23 g/mol
InChI Key: RWBSWKZPQXYNNO-UHFFFAOYSA-N
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Description

Contextualizing Oxirane, [(2,3-dimethylphenoxy)methyl]- within Contemporary Organic Chemistry

In modern organic chemistry, Oxirane, [(2,3-dimethylphenoxy)methyl]- is primarily classified as a functional monomer and a reactive chemical intermediate. nih.gov It belongs to the broader category of glycidyl (B131873) ethers, which are widely utilized for their ability to engage in ring-opening reactions with a variety of nucleophiles. semanticscholar.org These compounds are fundamental building blocks in polymer chemistry and materials science.

Glycidyl ethers are frequently employed as reactive diluents in epoxy resin formulations. nih.gov Their incorporation helps to reduce the viscosity of the resin system, improving processability and handling without the need for volatile organic compounds. wikipedia.org The 2,3-dimethylphenyl group in Oxirane, [(2,3-dimethylphenoxy)methyl]- would modulate properties such as viscosity, hydrophobicity, and thermal stability of the resulting polymers compared to unsubstituted phenyl glycidyl ether.

Furthermore, the high reactivity of the oxirane group makes these compounds valuable as intermediates for synthesizing more complex molecules. wikipedia.org The epoxide ring can be opened under either acidic or basic conditions to introduce a 1,2-diol functionality or to form new carbon-heteroatom bonds, a foundational strategy in the synthesis of a wide range of chemical structures. researchgate.net The specific substitution pattern on the aromatic ring can influence the regioselectivity of the ring-opening reaction, providing a tool for chemists to direct synthetic outcomes.

Below is a table of physicochemical properties for a closely related compound, o-Cresyl glycidyl ether, which serves as a reference for the expected properties of the subject compound.

Physicochemical Properties of o-Cresyl glycidyl ether (CAS 2210-79-9)
PropertyValueReference
Molecular FormulaC10H12O2 nist.gov
Molecular Weight164.20 g/mol nist.gov
Boiling Point109-111 °C at 4 mmHg
Density1.079 g/mL at 25 °C
Refractive Index (n20/D)1.529

Historical Perspectives on Epoxide Chemistry Relevant to Oxirane, [(2,3-dimethylphenoxy)methyl]- Derivatives

The chemical significance of compounds like Oxirane, [(2,3-dimethylphenoxy)methyl]- is built upon a rich history of epoxide chemistry. Glycidyl ethers became commercially important with the advent of epoxy resins in the late 1940s. nih.gov These materials, valued for their strong adhesive properties and chemical resistance, are typically formed from the reaction of a di-glycidyl ether, such as Bisphenol A diglycidyl ether, with a curing agent. nih.gov

The synthesis of the glycidyl ether functional group itself has historical roots in two primary methods:

The reaction of a phenol with an epihalohydrin: This is the most common route for producing aryl glycidyl ethers. wikipedia.orggoogle.com In this process, a phenol (like 2,3-dimethylphenol) is reacted with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521). wikipedia.orggoogle.com The reaction proceeds through a halohydrin intermediate, which is then dehydrohalogenated by the base to form the epoxide ring. wikipedia.orggoogle.com

Epoxidation of an alkene: A historically significant method for forming epoxide rings is the Prileschajew reaction, which involves the oxidation of an alkene using a peroxyacid. While not the direct route for aryl glycidyl ethers, this reaction was fundamental in establishing the synthetic accessibility and reactivity of the epoxide group.

The development of these synthetic methods provided chemists with reliable access to a wide array of epoxides, enabling extensive investigation into their reactivity. Early studies focused on the ring-opening reactions of epoxides with various nucleophiles, including amines, alcohols, and water, which laid the groundwork for their use as cross-linking agents in the formation of thermoset polymers like epoxy resins. semanticscholar.orgsci-hub.se

Methodological Frameworks for Investigating Novel Oxirane, [(2,3-dimethylphenoxy)methyl]- Reactivity

The investigation of the reactivity of a novel compound such as Oxirane, [(2,3-dimethylphenoxy)methyl]- employs a combination of experimental and theoretical methodologies to understand its chemical behavior at a molecular level.

Kinetic Studies: A primary experimental approach involves kinetic analysis of its reactions, particularly the characteristic ring-opening reaction. Researchers measure reaction rates under various conditions (temperature, solvent, catalyst, nucleophile concentration) to determine rate laws, activation energies, and reaction mechanisms. dtic.mil For example, studies on phenyl glycidyl ether with amines have shown that the hydroxyl groups generated during the reaction can catalyze further reaction, a phenomenon known as autocatalysis. sci-hub.se Such studies would reveal how the 2,3-dimethyl substituents sterically and electronically influence the reaction rates compared to unsubstituted analogs.

Computational Chemistry: Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms. researchgate.net DFT calculations can be used to model the transition states of the epoxide ring-opening, providing insight into the reaction pathway and the factors controlling regioselectivity. researchgate.net For an unsymmetrical epoxide like Oxirane, [(2,3-dimethylphenoxy)methyl]-, nucleophilic attack can occur at two different carbon atoms of the epoxide ring. The preferred site of attack is dictated by the reaction conditions, as summarized in the table below.

Regioselectivity of Nucleophilic Attack on Aryl Glycidyl Ethers
Catalysis TypeMechanismSite of Nucleophilic AttackKey Characteristics
Base-CatalyzedSN2Less substituted (terminal) carbonAttack is governed by sterics; the nucleophile approaches the less hindered carbon atom. researchgate.net
Acid-CatalyzedSN2-like with SN1 characterMore substituted (internal) carbonThe epoxide oxygen is protonated, and the C-O bond to the more substituted carbon weakens, developing partial positive character that the nucleophile attacks. researchgate.net

By combining kinetic data with computational models, a comprehensive understanding of the reactivity of Oxirane, [(2,3-dimethylphenoxy)methyl]- can be developed. These frameworks allow chemists to predict its behavior in complex chemical systems and to design new synthetic routes and materials based on its specific properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B8768326 Oxirane, [(2,3-dimethylphenoxy)methyl]- CAS No. 41457-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41457-31-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[(2,3-dimethylphenoxy)methyl]oxirane

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-11(9(8)2)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3

InChI Key

RWBSWKZPQXYNNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CO2)C

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Oxirane, 2,3 Dimethylphenoxy Methyl

Regioselective Synthesis Pathways for Oxirane, [(2,3-dimethylphenoxy)methyl]-

The fundamental approach to synthesizing Oxirane, [(2,3-dimethylphenoxy)methyl]- involves a two-step process. The first step is the allylation of 2,3-dimethylphenol (B72121) to form 2,3-dimethylphenyl allyl ether. This is typically achieved by reacting 2,3-dimethylphenol with an allyl halide, such as allyl bromide, in the presence of a base.

The crucial second step is the regioselective epoxidation of the allyl double bond in 2,3-dimethylphenyl allyl ether, without affecting the aromatic ring. This selectivity is inherent to the nature of the double bond, which is significantly more reactive towards electrophilic epoxidizing agents than the stable aromatic system.

Common reagents for this epoxidation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. These reagents selectively deliver an oxygen atom across the double bond of the allyl group to form the desired oxirane ring. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at controlled temperatures to prevent side reactions.

Another pathway involves the use of hydroperoxides, such as tert-butyl hydroperoxide (TBHP), in the presence of a suitable catalyst. This method can also achieve high regioselectivity for the epoxidation of the allylic double bond. The presence of ortho-alkyl groups on the aryl allyl ether, as in the case of the 2,3-dimethylphenoxy group, can lead to high conversion rates and selectivity. wikipedia.orgwikipedia.org

Stereochemical Control in the Formation of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Achieving stereochemical control in the formation of the oxirane ring is a critical aspect of modern organic synthesis, enabling the production of enantiomerically pure compounds. For the synthesis of specific stereoisomers of Oxirane, [(2,3-dimethylphenoxy)methyl]-, asymmetric epoxidation methods are employed.

One of the most powerful methods for the enantioselective epoxidation of unfunctionalized alkenes, such as the allyl group in 2,3-dimethylphenyl allyl ether, is the Jacobsen-Katsuki epoxidation . wikipedia.orgsynarchive.com This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to the double bond with high enantioselectivity. wikipedia.orgsynarchive.com The choice of the chiral ligand on the salen catalyst determines which enantiomer of the epoxide is formed.

While the Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols, it is not directly applicable to aryl allyl ethers. wikipedia.orgtcichemicals.com However, it is a cornerstone of asymmetric synthesis and highlights the importance of catalyst-controlled stereoselectivity. wikipedia.orgtcichemicals.com

Another approach to achieving stereoselectivity is through biocatalysis. Certain microorganisms have been shown to stereoselectively epoxidize phenyl allyl ether, suggesting a potential route for the enantioselective synthesis of related compounds like Oxirane, [(2,3-dimethylphenoxy)methyl]-. organic-chemistry.org

Catalyst Systems for the Epoxidation Leading to Oxirane, [(2,3-dimethylphenoxy)methyl]-

The choice of catalyst is pivotal in achieving high efficiency and selectivity in the epoxidation of 2,3-dimethylphenyl allyl ether. A variety of catalyst systems have been developed for the epoxidation of aryl allyl ethers.

Transition metal complexes are widely used as catalysts for epoxidation reactions with hydroperoxides. Molybdenum complexes, for instance, have been shown to be effective for the epoxidation of aryl allyl ethers. google.com These catalysts activate the hydroperoxide, facilitating the transfer of an oxygen atom to the alkene.

For epoxidations using hydrogen peroxide, tungstate-based catalysts are particularly effective. A common system involves sodium tungstate (B81510) (Na₂WO₄) in combination with a phase transfer catalyst and an acid, such as phosphoric acid. google.com The phase transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of the tungstate and peroxide species between the aqueous and organic phases, enhancing the reaction rate. Tungsten-bishydroxamic acid complexes have also been developed for asymmetric epoxidation of allylic alcohols with hydrogen peroxide, demonstrating high enantioselectivity. organic-chemistry.orgnih.govnih.gov

The table below summarizes some catalyst systems used for the epoxidation of aryl allyl ethers.

Catalyst SystemOxidantKey Features
Molybdenum Complexestert-butyl hydroperoxide (TBHP)Effective for aryl allyl ethers.
Na₂WO₄ / H₃PO₄ / Quaternary Ammonium SaltHydrogen Peroxide (H₂O₂)Phase transfer catalysis enables use of aqueous H₂O₂.
Manganese-Salen Complexes (Jacobsen-Katsuki)NaOCl, m-CPBAEnables enantioselective epoxidation. wikipedia.orgsynarchive.com
Titanium(IV) isopropoxide / Diethyl tartrate (Sharpless)tert-butyl hydroperoxide (TBHP)Highly enantioselective for allylic alcohols. wikipedia.orgtcichemicals.com

Green Chemistry Approaches in the Synthesis of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of Oxirane, [(2,3-dimethylphenoxy)methyl]- synthesis, several green approaches can be considered.

The use of hydrogen peroxide (H₂O₂) as an oxidant is a prime example of a green chemistry approach. google.com The only byproduct of the oxidation is water, making it an environmentally benign reagent compared to peroxy acids, which generate carboxylic acid waste. The use of tungstate catalysts in combination with phase transfer catalysis allows for the efficient use of aqueous hydrogen peroxide. google.com

The choice of solvent is another critical factor. The use of hazardous chlorinated solvents like dichloromethane is being replaced by more environmentally friendly alternatives. Ionic liquids have emerged as green solvents for various chemical reactions, including epoxidations. rsc.orgnih.govresearchgate.net Their low volatility and high thermal stability make them attractive alternatives to conventional organic solvents. researchgate.net

Phase transfer catalysis (PTC) itself can be considered a green chemistry tool. By facilitating reactions between reactants in different phases (e.g., an aqueous oxidant and an organic substrate), PTC can eliminate the need for homogeneous organic solvents, reduce reaction times, and lower energy consumption.

Functionalization of Precursors for Tailored Oxirane, [(2,3-dimethylphenoxy)methyl]- Derivatives

The versatility of the oxirane synthesis allows for the creation of a wide array of derivatives by functionalizing the starting precursor, 2,3-dimethylphenol. By introducing various substituents onto the aromatic ring of 2,3-dimethylphenol prior to allylation and epoxidation, the properties of the final oxirane product can be tailored for specific applications.

2,3-Dimethylphenol can be synthesized through various methods, including the diazotization and hydrolysis of 2,3-xylidine. chemicalbook.com Once obtained, the aromatic ring can be subjected to a range of electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts acylation can introduce nitro, halo, or acyl groups, respectively, onto the aromatic ring. These functionalized 2,3-dimethylphenols can then be carried through the allylation and epoxidation sequence to yield the corresponding functionalized Oxirane, [(2,3-dimethylphenoxy)methyl]- derivatives.

The table below provides examples of potential functionalization reactions on 2,3-dimethylphenol.

ReactionReagentsPotential Functional Group
NitrationHNO₃ / H₂SO₄-NO₂
HalogenationBr₂ / FeBr₃ or Cl₂ / FeCl₃-Br, -Cl
Friedel-Crafts AcylationRCOCl / AlCl₃-COR
SulfonationSO₃ / H₂SO₄-SO₃H

This ability to pre-functionalize the aromatic precursor opens up a vast chemical space for the design and synthesis of novel oxirane compounds with tailored electronic and steric properties.

Reaction Chemistry of Oxirane, 2,3 Dimethylphenoxy Methyl

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core of Oxirane, [(2,3-dimethylphenoxy)methyl]-'s reactivity lies in the nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide ring. This attack relieves the ring strain and leads to the formation of a stable, open-chain product. The mechanism and regiochemical outcome of this ring-opening are highly dependent on the reaction conditions, specifically whether it is catalyzed by acid or base.

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds, facilitating nucleophilic attack. chemistrywithdrsantosh.comlibretexts.org

The regioselectivity of the nucleophilic attack on the unsymmetrical protonated epoxide is a key consideration. The attack can occur at either the more substituted (tertiary-like) carbon or the less substituted (secondary-like) carbon of the original oxirane ring. In the case of Oxirane, [(2,3-dimethylphenoxy)methyl]-, the carbon atom adjacent to the substituent (C2) is sterically more hindered than the terminal carbon (C1). However, the transition state of the reaction has significant SN1 character. lumenlearning.comlibretexts.org This means that a partial positive charge develops on the carbon atoms in the transition state. The carbon atom that can better stabilize this positive charge will be the preferential site of attack. The proximity of the oxygen atom in the phenoxy ether linkage may provide some electronic stabilization to the adjacent carbon (C2). Consequently, for many nucleophiles, the attack will preferentially occur at the more substituted carbon (C2). libretexts.orgstackexchange.com This leads to the formation of a trans-1,2-disubstituted product. libretexts.org

For example, in the presence of an acid catalyst, methanol (B129727) would attack the protonated epoxide, primarily at the C2 position, to yield 1-(2,3-dimethylphenoxy)-3-methoxypropan-2-ol after deprotonation.

Table 1: Illustrative Examples of Acid-Catalyzed Ring-Opening Products of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Nucleophile (Reagent)Major Product
H₂O / H₂SO₄1-(2,3-dimethylphenoxy)propane-2,3-diol
CH₃OH / H₂SO₄1-(2,3-dimethylphenoxy)-3-methoxypropan-2-ol
HCl1-chloro-3-(2,3-dimethylphenoxy)propan-2-ol
HBr1-bromo-3-(2,3-dimethylphenoxy)propan-2-ol

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of Oxirane, [(2,3-dimethylphenoxy)methyl]- proceeds via a direct SN2 mechanism. libretexts.orglumenlearning.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated, and the ring is opened by the direct attack of the nucleophile.

In this SN2 reaction, steric hindrance plays the dominant role in determining the regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. youtube.com For Oxirane, [(2,3-dimethylphenoxy)methyl]-, the terminal carbon (C1) is significantly less sterically encumbered than the carbon bearing the bulky (2,3-dimethylphenoxy)methyl group (C2). Therefore, the attack will occur almost exclusively at the C1 position. libretexts.org This results in the formation of a secondary alcohol.

For instance, the reaction with sodium methoxide (B1231860) in methanol would lead to the formation of 1-(2,3-dimethylphenoxy)-3-methoxypropan-2-ol. It is important to note that while the product name is the same as in the acid-catalyzed reaction with methanol, the mechanism and the factors controlling the regioselectivity are different.

Table 2: Predicted Products of Base-Catalyzed Ring-Opening of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Nucleophile (Reagent)Major Product
CH₃ONa / CH₃OH1-(2,3-dimethylphenoxy)-3-methoxypropan-2-ol
NaCN4-(2,3-dimethylphenoxy)-3-hydroxybutanenitrile
NaSH1-(2,3-dimethylphenoxy)-3-mercaptopropan-2-ol
NH₃1-amino-3-(2,3-dimethylphenoxy)propan-2-ol

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. ucalgary.cayoutube.com Their reaction with epoxides, including Oxirane, [(2,3-dimethylphenoxy)methyl]-, follows a mechanism similar to the base-catalyzed ring-opening. youtube.comlibretexts.org

The carbanionic portion of the organometallic reagent acts as the nucleophile and attacks the epoxide ring. ucalgary.ca Consistent with an SN2 pathway, the attack occurs at the less sterically hindered carbon atom (C1). youtube.com This results in the formation of a new carbon-carbon bond and, after an aqueous workup to protonate the resulting alkoxide, yields a primary alcohol. vaia.com

For example, the reaction of Oxirane, [(2,3-dimethylphenoxy)methyl]- with methylmagnesium bromide, followed by an acidic workup, would produce 1-(2,3-dimethylphenoxy)butan-2-ol.

Table 3: Expected Products from the Reaction of Organometallic Reagents with Oxirane, [(2,3-dimethylphenoxy)methyl]-

Organometallic ReagentFinal Product after Aqueous Workup
Methylmagnesium bromide (CH₃MgBr)1-(2,3-dimethylphenoxy)butan-2-ol
Phenyllithium (C₆H₅Li)1-(2,3-dimethylphenoxy)-3-phenylpropan-2-ol
Ethylmagnesium chloride (CH₃CH₂MgCl)1-(2,3-dimethylphenoxy)pentan-2-ol

Electrophilic Transformations Involving Oxirane, [(2,3-dimethylphenoxy)methyl]-

While the primary reactivity of epoxides is dominated by nucleophilic ring-opening, the oxygen atom of the oxirane ring possesses lone pairs of electrons and can act as a nucleophile towards strong electrophiles. This is the initial step in acid-catalyzed ring-opening, where the electrophile is a proton. Other strong electrophiles can also react. For instance, peroxyacids can react with alkenes to form epoxides in a process known as epoxidation. csbsju.eduwikipedia.orgyoutube.com

Rearrangement Reactions of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Epoxides can undergo rearrangement reactions under the influence of Lewis or Brønsted acids to form carbonyl compounds. researchgate.netnih.gov This transformation, often referred to as the Meinwald rearrangement, involves the cleavage of a C-O bond to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl/aryl shift to yield a more stable carbonyl compound. chemistrywithdrsantosh.comacs.orgdntb.gov.ua

For Oxirane, [(2,3-dimethylphenoxy)methyl]-, acid-catalyzed rearrangement could theoretically lead to the formation of an aldehyde or a ketone. The outcome would depend on the relative migratory aptitude of the groups attached to the epoxide carbons and the stability of the resulting carbonyl compound. A plausible rearrangement could involve a hydride shift, leading to the formation of 1-(2,3-dimethylphenoxy)propan-2-one.

Cycloaddition Chemistry of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Epoxides can participate in cycloaddition reactions, although this is a less common aspect of their chemistry compared to ring-opening reactions. One notable example is the [3+2] cycloaddition with carbon dioxide, often catalyzed by Lewis acids or bases, to form five-membered cyclic carbonates. researchgate.netresearchgate.netacs.org This reaction is of interest for carbon capture and utilization.

The reaction of Oxirane, [(2,3-dimethylphenoxy)methyl]- with CO₂ would be expected to yield 4-((2,3-dimethylphenoxy)methyl)-1,3-dioxolan-2-one. The mechanism typically involves nucleophilic attack on a CO₂-activated epoxide or on the epoxide by a catalyst-CO₂ adduct.

Chemo- and Regioselectivity in Reactions of Oxirane, [(2,3-dimethylphenoxy)methyl]-

The reaction chemistry of Oxirane, [(2,3-dimethylphenoxy)methyl]-, a substituted aryl glycidyl (B131873) ether, is characterized by the high reactivity of the strained three-membered oxirane ring. The presence of a substituent on the phenoxy group and the ether linkage introduces considerations of chemoselectivity and regioselectivity in its ring-opening reactions. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the catalytic conditions employed, which can be broadly categorized as basic/nucleophilic or acidic.

The ring-opening of the epoxide can proceed via two main pathways, leading to two different regioisomers. Attack of a nucleophile at the less sterically hindered, unsubstituted carbon (Cβ) of the oxirane ring results in the "normal" product, while attack at the more substituted, internal carbon (Cα) gives the "abnormal" product.

Under basic or nucleophilic conditions , the reaction generally proceeds through an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, which in the case of Oxirane, [(2,3-dimethylphenoxy)methyl]-, is the terminal carbon. This pathway is favored due to lower steric hindrance at the terminal position. libretexts.orgyoutube.com

In contrast, under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. khanacademy.orgyoutube.com The transition state has significant carbocationic character. The partial positive charge is better stabilized at the more substituted carbon atom (the internal carbon adjacent to the ether linkage), which is also influenced by the electron-donating effect of the oxygen atom. Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgkhanacademy.org

The chemoselectivity of the reactions of Oxirane, [(2,3-dimethylphenoxy)methyl]- is also an important consideration, particularly when the nucleophile has multiple reactive sites, such as in the case of primary amines. The reaction of a primary amine with the epoxide initially forms a secondary amine. This newly formed secondary amine can then, in principle, react with another epoxide molecule. However, the reactivity of the secondary amine is generally lower than that of the primary amine due to increased steric hindrance and different basicity. This difference in reactivity allows for a degree of chemoselectivity, where the primary amine reacts preferentially. dtic.mil

The regioselectivity of the ring-opening of Oxirane, [(2,3-dimethylphenoxy)methyl]- with various nucleophiles under different catalytic conditions is summarized in the following illustrative tables. The data presented is representative of the behavior of aryl glycidyl ethers.

Table 1: Regioselectivity in the Reaction of Oxirane, [(2,3-dimethylphenoxy)methyl]- with Amines

Nucleophile (Amine)CatalystPredominant RegioisomerReaction Pathway
AnilineNone (or weak base)Attack at the less substituted carbonSN2-like
PiperidineNone (or weak base)Attack at the less substituted carbonSN2-like
AnilineStrong Acid (e.g., H₂SO₄)Attack at the more substituted carbonSN1-like
PiperidineStrong Acid (e.g., H₂SO₄)Attack at the more substituted carbonSN1-like

Table 2: Regioselectivity in the Reaction of Oxirane, [(2,3-dimethylphenoxy)methyl]- with Other Nucleophiles

NucleophileCatalystPredominant RegioisomerReaction Pathway
Sodium MethoxideNone (Basic)Attack at the less substituted carbonSN2
MethanolStrong Acid (e.g., H₂SO₄)Attack at the more substituted carbonSN1-like
ThiophenolBase (e.g., Et₃N)Attack at the less substituted carbonSN2
ThiophenolLewis Acid (e.g., BF₃·OEt₂)Attack at the more substituted carbonSN1-like

It is important to note that while these trends in regioselectivity are generally observed, the actual ratio of the products can be influenced by various factors, including the specific catalyst used, the solvent, and the reaction temperature. scielo.org.mx For instance, certain metal catalysts can exhibit high regioselectivity for one isomer over the other, irrespective of the acidic or basic nature of the medium. nih.govresearchgate.net

Mechanistic Investigations of Oxirane, 2,3 Dimethylphenoxy Methyl Polymerization

Cationic Polymerization Mechanisms of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Cationic ring-opening polymerization (CROP) of epoxides like 2,3-DMPGE is initiated by electrophilic species, such as protic acids, Lewis acids, or onium salts. nih.gov The mechanism involves the formation of a tertiary oxonium ion as the active propagating species.

Initiation: The process begins with the protonation or coordination of an initiator to the oxygen atom of the 2,3-DMPGE oxirane ring. For instance, using a Lewis acid like Boron trifluoride (BF₃), often in conjunction with a co-initiator like water, an initiation complex is formed which generates a carbocationic species that attacks the epoxide. mdpi.com

Propagation: The propagation proceeds via a nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the electrophilic carbon atoms of the activated oxonium ion at the growing chain end. This attack follows an Sₙ2-type mechanism. Due to the asymmetric nature of the 2,3-DMPGE monomer, the question of regioselectivity arises. The nucleophilic attack can occur at either the substituted (secondary) or the unsubstituted (primary) carbon of the oxirane ring. In CROP, the attack predominantly occurs at the more sterically hindered, secondary carbon, leading to a polymer chain with a regular head-to-tail structure. This preference is attributed to the partial Sₙ1 character of the transition state, where a partial positive charge is better stabilized on the more substituted carbon atom. researchgate.net

Chain Transfer and Termination: CROP of epoxides is often complicated by chain transfer and termination reactions, which can limit the molecular weight and broaden the molecular weight distribution of the resulting poly(2,3-DMPGE). Chain transfer to monomer can occur, where the active center is transferred to a new monomer molecule. Termination can happen through recombination with the counter-ion or reaction with impurities.

Common initiators for the cationic polymerization of glycidyl (B131873) ethers are summarized in the table below.

Initiator TypeExamplesCharacteristics
Lewis Acids BF₃, AlCl₃, SnCl₄, TiCl₄Often require a co-initiator (e.g., water, alcohol); high activity.
Onium Salts Diaryliodonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻), Triarylsulfonium saltsCan be activated by UV light (photoinitiators) or heat; generate superacids. mdpi.comresearchgate.net
Protic Acids Trifluoromethanesulfonic acid (CF₃SO₃H)Strong acids that can directly protonate the oxirane ring; can be explosive with pure epoxides. researchgate.net

Anionic Polymerization Mechanisms of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Anionic ring-opening polymerization (AROP) of 2,3-DMPGE is initiated by strong nucleophiles, typically alkoxides, hydroxides, or organometallic compounds. This method can offer better control over the polymerization process, often proceeding in a living manner, which allows for the synthesis of polymers with predictable molecular weights, narrow polydispersity, and well-defined architectures like block copolymers. nih.gov

Initiation: The reaction starts with the nucleophilic attack of an initiator (e.g., an alkoxide, RO⁻) on one of the carbon atoms of the oxirane ring. Unlike the cationic mechanism, the anionic attack on asymmetric epoxides like 2,3-DMPGE occurs almost exclusively at the less sterically hindered primary carbon atom via an Sₙ2 mechanism. This regioselectivity results in the formation of a secondary alkoxide as the active propagating species.

Propagation: The newly formed alkoxide at the chain end attacks the primary carbon of the next monomer molecule, propagating the polymer chain. The process repeats, leading to the formation of a linear polyether. The rate and control of the polymerization are highly dependent on the nature of the counter-ion (e.g., K⁺, Na⁺, Li⁺) and the polarity of the solvent. uni-mainz.de In less polar solvents, the active species exist as tight ion pairs, while in polar solvents like DMSO, they can dissociate into more reactive free ions. uni-mainz.de

Termination: In the absence of impurities (like water or CO₂), AROP of epoxides can be living, meaning there is no inherent termination step. The polymerization proceeds until all monomer is consumed, and the active alkoxide chain ends can be intentionally terminated by adding a quenching agent. Recent studies have demonstrated the controlled mechanochemical AROP of various functional aryl glycidyl ethers in the solid state using a phosphazene base, highlighting a solvent-free approach to synthesizing well-defined polyethers. nih.govresearchgate.net

Initiator TypeExamplesCharacteristics
Alkoxides Potassium tert-butoxide (t-BuOK), Sodium methoxide (B1231860) (NaOMe)Common and effective initiators for AROP.
Hydroxides Potassium hydroxide (B78521) (KOH)Used in industrial processes, often leading to lower molecular weight polymers.
Organometallics Butyllithium (BuLi)Can be used but may lead to side reactions with some epoxide structures.
Phosphazene Bases t-BuP₄A strong, non-ionic base used for controlled polymerization of functional epoxides. researchgate.net

Coordination Polymerization of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Coordination polymerization utilizes catalysts typically based on transition metals or organometallic compounds, such as Ziegler-Natta or aluminum-based systems. uomustansiriyah.edu.iq This mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst before its insertion into the growing polymer chain. A key advantage of coordination polymerization is the potential for stereochemical control, leading to the formation of isotactic or syndiotactic polymers from chiral monomers.

The mechanism is often described as a "coordinate anionic" pathway. The monomer, 2,3-DMPGE, first coordinates to the Lewis acidic metal center of the catalyst. This coordination polarizes the C-O bonds of the oxirane ring, making it more susceptible to nucleophilic attack. The attack then occurs from an alkoxide group attached to the same metal center, leading to the ring-opening and insertion of the monomer into the metal-oxygen bond.

Research on the coordination polymerization of p-substituted phenyl glycidyl ethers has shown that the catalyst's Lewis acid character plays a crucial role. scite.ai For example, different aluminum-based initiators yield polymers with varying degrees of stereoselectivity and molecular weight. scite.ai The presence of the 2,3-dimethylphenoxy substituent in 2,3-DMPGE would sterically and electronically influence the coordination step and the subsequent insertion, affecting both the polymerization rate and the stereoregularity of the resulting polymer.

Catalyst SystemExample ComponentsKey Features
Vandenberg Catalyst (C₂H₅)₃Al / H₂OA common aluminum-based coordinative initiator. scite.ai
Price Catalyst (i-PrO)₃Al / ZnCl₂Noted for being highly stereoselective with aryl glycidyl ethers. scite.ai
Teyssié Catalyst (i-PrO)₂Al-O-Zn-O-Al(i-PrO)₂A bimetallic oxo-alkoxide catalyst. scite.ai

Ring-Opening Polymerization Kinetics and Thermodynamics of Oxirane, [(2,3-dimethylphenoxy)methyl]-

The polymerization of 2,3-DMPGE is thermodynamically favorable due to the significant release of ring strain energy from the oxirane ring. nih.gov The process is, however, entropically disfavored because it involves the conversion of many small monomer molecules into a single large polymer chain, resulting in a decrease in translational degrees of freedom. libretexts.org

Where ΔHₚ is the enthalpy of polymerization and ΔSₚ is the entropy of polymerization.

For the ring-opening of epoxides, ΔHₚ is highly negative (exothermic), primarily due to the relief of ring strain. jh.edu ΔSₚ is also negative. Because of the negative ΔSₚ, there exists a ceiling temperature (T꜀) above which polymerization is no longer thermodynamically favorable (ΔGₚ > 0). The ceiling temperature is defined as T꜀ = ΔHₚ / ΔSₚ. For most epoxides, T꜀ is very high, and polymerization is readily achieved under typical reaction conditions.

Thermodynamic ParameterTypical Value for Epoxide ROPSignificance for 2,3-DMPGE Polymerization
ΔHₚ (Enthalpy) -90 to -115 kJ/molHighly negative, indicating a strongly exothermic and favorable reaction driven by ring strain release. nih.gov
ΔSₚ (Entropy) NegativeUnfavorable, as monomer molecules lose translational freedom upon enchainment. libretexts.org
ΔGₚ (Gibbs Free Energy) Negative at typical temperaturesThe large negative enthalpy term dominates, making the overall process spontaneous.
T꜀ (Ceiling Temperature) Generally high (>300 °C)Polymerization is thermodynamically feasible over a wide range of practical temperatures.

Cross-linking Chemistry and Network Formation Mediated by Oxirane, [(2,3-dimethylphenoxy)methyl]-

While 2,3-DMPGE is a monofunctional epoxide and its polymerization leads to linear thermoplastic polyethers, it can be a crucial component in the formation of cross-linked thermoset networks. This is typically achieved by reacting it with multifunctional curing agents (hardeners), most commonly polyamines.

In such a system, 2,3-DMPGE acts as a reactive diluent or a component of the epoxy resin blend. The cross-linking reaction proceeds via the step-growth polymerization of the oxirane rings with the active hydrogens of the amine curing agent. The chemistry involves a series of nucleophilic addition reactions:

A primary amine group (-NH₂) of the curing agent attacks the epoxide ring of 2,3-DMPGE, forming a secondary amine (-NH-) and a hydroxyl (-OH) group. nih.govnih.gov

The newly formed secondary amine can then react with another epoxide molecule, creating a tertiary amine (-N<) and a second hydroxyl group. nih.govnih.gov

The secondary amine formed in the first step is also capable of reacting.

If a diamine is used as the curing agent, each molecule can react with up to four epoxide groups, leading to the formation of a dense, three-dimensional covalent network. The hydroxyl groups generated during the ring-opening process play a critical role in the curing kinetics. They can form hydrogen bonds with the oxygen atoms of unreacted epoxide rings, which catalyzes the nucleophilic attack by the amine, a phenomenon known as autocatalysis. nih.gov

The final network structure and properties, such as the glass transition temperature (T₉) and mechanical strength, are determined by factors like the stoichiometry of the epoxy-to-amine ratio, the chemical structure of the epoxy and the amine, and the curing temperature and time. researchgate.net The bulky 2,3-dimethylphenoxy group in the network will influence the cross-link density and chain mobility, thereby affecting the thermal and mechanical properties of the cured material.

Copolymerization Strategies Involving Oxirane, [(2,3-dimethylphenoxy)methyl]-

Copolymerization is a versatile strategy to tailor the properties of polyethers. 2,3-DMPGE can be copolymerized with other epoxides to create materials that combine the properties of the individual homopolymers. The resulting copolymer can have a statistical, random, alternating, or block microstructure, depending on the polymerization method and the relative reactivities of the comonomers.

In chain-growth copolymerization, the composition and sequence distribution of the resulting polymer are governed by the monomer reactivity ratios, r₁ and r₂. The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂).

If r₁ > 1, the active center prefers to add the same monomer.

If r₁ < 1, the active center prefers to add the other comonomer.

If r₁r₂ = 1, an ideal or random copolymer is formed. nih.gov

If r₁r₂ = 0, a perfectly alternating copolymer is formed.

Studies on the anionic copolymerization of various glycidyl ethers have been conducted to determine these ratios. For instance, in the copolymerization of phenyl glycidyl ether (PGE) and allyl glycidyl ether (AGE), the reactivity ratios were found to be rPGE = 1.56 and rAGE = 0.66, indicating that a propagating chain ending in PGE prefers to add another PGE molecule. escholarship.org The specific reactivity ratios for 2,3-DMPGE would depend on the electronic and steric effects of the dimethylphenoxy group compared to other comonomers.

Block copolymers containing poly(2,3-DMPGE) segments can be synthesized using living polymerization techniques, such as AROP. mdpi.com This involves the sequential addition of monomers. For example, after polymerizing a first monomer to completion, 2,3-DMPGE can be added to the living polymer chains to grow a second block, resulting in a well-defined amphiphilic or double-hydrophilic block copolymer, depending on the nature of the comonomer. nih.govrsc.org

Copolymerization System (Example Analogues)Polymerization TypeReactivity RatiosResulting Microstructure
Phenyl Glycidyl Ether (PGE) / Allyl Glycidyl Ether (AGE)CoordinationrPGE = 1.56, rAGE = 0.66Statistical/Gradient escholarship.org
Ethylene Oxide (EO) / Allyl Glycidyl Ether (AGE)AnionicrAGE = 1.31, rEO = 0.54Statistical/Gradient nih.govnih.gov
Ethylene Oxide (EO) / Ethylene Glycol Vinyl Glycidyl Ether (EGVGE)AnionicrEGVGE = 3.50, rEO = 0.32Statistical/Gradient nih.govnih.gov

Computational and Theoretical Studies of Oxirane, 2,3 Dimethylphenoxy Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity of Oxirane, [(2,3-dimethylphenoxy)methyl]-

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For Oxirane, [(2,3-dimethylphenoxy)methyl]-, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indices.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the strained oxirane ring, specifically at the C-O bonds, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The reactivity of the oxirane ring is a focal point of its chemistry. The presence of the 2,3-dimethylphenoxy group can influence the electron density on the oxirane ring, thereby modulating its reactivity towards nucleophiles. The methyl groups on the phenyl ring are electron-donating, which can slightly increase the electron density on the phenoxy oxygen and, through inductive and resonance effects, influence the polarization of the C-O bonds in the oxirane ring.

Key electronic properties that can be calculated using DFT are summarized in the table below. The values presented are hypothetical and representative of what would be expected for a molecule of this type, based on studies of similar aryl glycidyl (B131873) ethers.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap5.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.
Mulliken Atomic ChargesO(ether): -0.45e, O(oxirane): -0.35e, C(oxirane): +0.15e, +0.20eIndicate the partial charges on individual atoms, highlighting electrophilic and nucleophilic sites.

These calculations are crucial for understanding the intrinsic reactivity of the molecule and for predicting how it will behave in different chemical environments.

Reaction Pathway Analysis and Transition State Modeling for Oxirane, [(2,3-dimethylphenoxy)methyl]- Transformations

The transformations of Oxirane, [(2,3-dimethylphenoxy)methyl]- primarily involve the ring-opening of the strained epoxide ring. Computational methods can be used to model the reaction pathways and identify the transition states for these transformations, providing valuable information on reaction mechanisms and kinetics.

The ring-opening can be catalyzed by either acids or bases, proceeding through mechanisms that have characteristics of both SN1 and SN2 reactions.

Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the oxirane is protonated, forming a good leaving group. A nucleophile then attacks one of the carbon atoms of the oxirane ring. The regioselectivity of the attack depends on the electronic and steric effects of the substituents. For aryl glycidyl ethers, the attack often occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state, which has some SN1 character. pressbooks.pubchemistrysteps.com

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile attacks one of the carbon atoms of the oxirane ring in an SN2-like manner. libretexts.org Steric hindrance plays a major role, and the attack typically occurs at the less substituted carbon atom.

Transition state modeling using quantum chemical methods can determine the activation energies for these pathways. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the ring-opening of an epoxide, the transition state would show an elongated C-O bond and the approaching nucleophile forming a new bond with the carbon atom.

A hypothetical energy profile for the acid-catalyzed ring-opening of Oxirane, [(2,3-dimethylphenoxy)methyl]- with a generic nucleophile (NuH) is presented below. The activation energy (Ea) for the transition state is a key parameter determining the reaction rate.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Oxirane + H⁺ + NuH)0
2Protonated Oxirane-10
3Transition State+15
4Products-25

These computational analyses are invaluable for understanding the factors that control the reactivity and selectivity of epoxide transformations, aiding in the design of synthetic routes and the prediction of reaction outcomes.

Molecular Dynamics Simulations of Oxirane, [(2,3-dimethylphenoxy)methyl]- Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a system containing Oxirane, [(2,3-dimethylphenoxy)methyl]-, MD simulations can provide insights into its conformational dynamics, interactions with solvents, and behavior in condensed phases.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. This allows for the exploration of the potential energy surface and the observation of dynamic processes.

For a single molecule of Oxirane, [(2,3-dimethylphenoxy)methyl]-, MD simulations in a solvent box (e.g., water or an organic solvent) can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, which can influence its reactivity.

Conformational Sampling: The accessible conformations of the molecule and the timescales of transitions between them. This is particularly relevant for the flexible ether linkage.

Transport Properties: Properties such as the diffusion coefficient can be calculated, which are important for understanding its behavior in solution.

Spectroscopic Property Prediction and Validation for Oxirane, [(2,3-dimethylphenoxy)methyl]-

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be used to aid in the identification and characterization of molecules. For Oxirane, [(2,3-dimethylphenoxy)methyl]-, methods like DFT can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. mdpi.comstrath.ac.uk

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. nih.govrsc.orgmdpi.com These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved with the development of modern DFT functionals and basis sets. nih.gov

The table below shows hypothetical predicted vibrational frequencies and NMR chemical shifts for key functional groups in Oxirane, [(2,3-dimethylphenoxy)methyl]-.

Spectroscopic DataPredicted ValueExperimental Correlation
IR Frequencies (cm⁻¹)
C-H (aromatic) stretch3050-3100Characteristic of aromatic rings.
C-H (aliphatic) stretch2900-3000From methyl and methylene (B1212753) groups.
C-O-C (ether) stretch1240-1260Asymmetric stretch of the aryl ether.
Oxirane ring stretch850-950Characteristic of the epoxide ring.
¹H NMR Chemical Shifts (ppm)
Aromatic protons6.8-7.2Dependent on the position on the ring.
-O-CH₂- protons3.9-4.3Methylene group adjacent to the ether oxygen.
Oxirane protons2.6-3.4Protons on the epoxide ring.
Methyl protons2.1-2.3Protons of the two methyl groups on the phenyl ring.
¹³C NMR Chemical Shifts (ppm)
Aromatic carbons110-160Range for substituted benzene (B151609) rings.
-O-CH₂- carbon70-75Methylene carbon of the glycidyl group.
Oxirane carbons45-55Carbons of the epoxide ring.
Methyl carbons15-20Carbons of the methyl groups.

The comparison of predicted and experimental spectra is a powerful method for structural elucidation and validation.

Conformation Analysis of Oxirane, [(2,3-dimethylphenoxy)methyl]- and its Derivatives

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure, or conformation. Oxirane, [(2,3-dimethylphenoxy)methyl]- has several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformations.

The presence of the two methyl groups on the phenyl ring introduces steric hindrance that will influence the preferred orientation of the phenoxy group relative to the glycidyl ether moiety. The ortho-methyl group, in particular, is expected to cause significant steric clash, restricting the rotation around the aryl-O bond. This can lead to a limited number of low-energy conformations.

Computational studies on similar molecules, such as substituted cyclohexanes and aryl glycosides, have shown that steric and electronic effects play a crucial role in determining conformational preferences. youtube.comlibretexts.orglibretexts.org For Oxirane, [(2,3-dimethylphenoxy)methyl]-, the most stable conformers would likely be those that minimize steric repulsion between the methyl groups and the oxirane ring, while also allowing for favorable electronic interactions.

A hypothetical potential energy surface scan for rotation around the aryl-O bond might reveal energy minima corresponding to specific staggered conformations and energy maxima for eclipsed conformations. The relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Understanding the conformational landscape of Oxirane, [(2,3-dimethylphenoxy)methyl]- and its derivatives is important for predicting their interactions with biological targets or their packing in the solid state.

Advanced Analytical Methodologies for Research on Oxirane, 2,3 Dimethylphenoxy Methyl

Spectroscopic Characterization Techniques for Reaction Monitoring

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving Oxirane, [(2,3-dimethylphenoxy)methyl]-. These techniques provide valuable insights into the progress of a reaction by tracking the disappearance of reactants and the emergence of products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. The reaction can be monitored by observing the characteristic signals of the oxirane ring protons. For instance, in a related compound, allyl glycidyl (B131873) ether, the protons of the glycidyl group present distinct multiplets that can be easily tracked. Similarly, for Oxirane, [(2,3-dimethylphenoxy)methyl]-, the disappearance of the oxirane proton signals and the appearance of new signals corresponding to the ring-opened product can be quantitatively followed over time.

Infrared (IR) spectroscopy is another key technique. The consumption of the oxirane can be monitored by the decrease in the intensity of the characteristic C-O-C stretching vibration of the epoxide ring, which typically appears in the region of 950-815 cm⁻¹. The formation of products, such as a diol in hydrolysis reactions, can be tracked by the appearance of a broad O-H stretching band around 3400 cm⁻¹.

Table 1: Spectroscopic Data for Monitoring Reactions of Oxirane, [(2,3-dimethylphenoxy)methyl]-

TechniqueFunctional GroupCharacteristic Signal/PeakApplication in Reaction Monitoring
¹H NMROxirane Ring ProtonsMultipletsDisappearance indicates consumption of starting material.
¹H NMRProduct-specific ProtonsNew signalsAppearance and integration provide information on product formation and yield.
FT-IROxirane C-O-C Stretch~950-815 cm⁻¹Decrease in peak intensity signifies reactant consumption.
FT-IRHydroxyl O-H StretchBroad band ~3400 cm⁻¹Appearance indicates formation of hydrolysis or ring-opening products.

Chromatographic Separations for Purity and Reaction Product Analysis

Chromatographic techniques are essential for assessing the purity of Oxirane, [(2,3-dimethylphenoxy)methyl]- and for separating and analyzing the complex mixtures that can result from its reactions.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of this relatively volatile compound. A capillary column, such as one coated with a non-polar or mid-polar stationary phase like 5% phenylpolysilphenylene-siloxane, can be used to achieve good separation of the target compound from impurities or reaction byproducts. The temperature programming of the GC oven is a critical parameter that needs to be optimized to ensure adequate resolution of all components in the mixture.

High-Performance Liquid Chromatography (HPLC) is another versatile tool, particularly for the analysis of less volatile derivatives or for monitoring reactions in the liquid phase. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities that may be present in a reaction mixture. Detection is typically achieved using a UV detector, as the phenyl group in the molecule absorbs UV light.

Table 2: Typical Chromatographic Conditions for the Analysis of Glycidyl Ethers

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
GC-MSCapillary column (e.g., BP5MS)HeliumMass SpectrometerPurity assessment, identification of volatile byproducts.
HPLCReversed-phase C18Acetonitrile/Water or Methanol/Water gradientUV or PDAAnalysis of reaction mixtures, purity of non-volatile derivatives.

Mass Spectrometric Approaches for Structural Elucidation of Adducts

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of Oxirane, [(2,3-dimethylphenoxy)methyl]- and its adducts. When coupled with a chromatographic separation method like GC or HPLC, it allows for the analysis of individual components in a mixture.

Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For phenyl glycidyl ether, a related compound, the fragmentation is influenced by the phenoxymethyl (B101242) group.

Electrospray Ionization (ESI) is a softer ionization technique often used in HPLC-MS, which is particularly useful for analyzing larger, less volatile, or thermally labile adducts. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of these adducts. In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed, providing detailed structural information. This approach has been successfully used to determine the site of adduction in DNA modified by phenyl glycidyl ether.

Table 3: Mass Spectrometric Data for Glycidyl Ether Analysis

Ionization TechniqueParent Compound/AdductKey Ions ObservedApplication
EI (GC-MS)Phenyl Glycidyl EtherMolecular ion, characteristic fragment ionsStructural confirmation of volatile compounds.
ESI (HPLC-MS)Phenyl Glycidyl Ether-DNA AdductsProtonated molecules [M+H]⁺Molecular weight determination of non-volatile adducts.
ESI-MS/MSPhenyl Glycidyl Ether-DNA AdductsSpecific fragment ionsDetailed structural elucidation of adducts.

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, provided that it can be obtained in a crystalline form. While Oxirane, [(2,3-dimethylphenoxy)methyl]- is a liquid at room temperature, its crystalline derivatives can be prepared and analyzed.

Environmental Degradation Pathways of Oxirane, 2,3 Dimethylphenoxy Methyl

Photolytic Degradation Mechanisms of Oxirane, [(2,3-dimethylphenoxy)methyl]- in Aquatic Systems

The core structure of Oxirane, [(2,3-dimethylphenoxy)methyl]- contains a substituted benzene (B151609) ring, which is a chromophore that absorbs UV radiation. The presence of the ether linkage and the oxirane ring may also influence its photochemical behavior. It can be hypothesized that direct photolysis could lead to the cleavage of the ether bond or transformation of the oxirane ring. Indirect photolysis, mediated by photochemically produced reactive species in natural waters such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), is also a potential degradation pathway for many organic pollutants. For aromatic compounds, reaction with hydroxyl radicals is often a significant route of transformation.

Without experimental data, the half-life and specific photoproducts of Oxirane, [(2,3-dimethylphenoxy)methyl]- remain speculative. Further research is necessary to determine its photolytic stability and degradation byproducts in aquatic systems.

Biotransformation Pathways of Oxirane, [(2,3-dimethylphenoxy)methyl]- by Microbial Systems

The biotransformation of Oxirane, [(2,3-dimethylphenoxy)methyl]- by microbial systems is another area lacking direct research. However, the degradation of aromatic ethers by microorganisms has been studied, providing insights into potential pathways. Various bacteria and fungi have demonstrated the ability to cleave ether bonds, which are generally considered recalcitrant due to their high dissociation energy.

Microorganisms, such as Rhodococcus sp., have been shown to degrade a variety of ethers. nih.gov The initial step in the microbial degradation of aromatic ethers often involves the enzymatic cleavage of the ether linkage. This can be followed by the further breakdown of the resulting aromatic and aliphatic fragments. For instance, bacteria can catabolize aromatic hydrocarbons through pathways that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. oup.comnih.govresearchgate.net Fungi, particularly white-rot fungi, are also known for their robust enzymatic systems capable of degrading complex aromatic polymers like lignin, which contains numerous ether linkages. nih.gov

Given its structure, it is plausible that microbial systems could degrade Oxirane, [(2,3-dimethylphenoxy)methyl]- through the following potential steps:

Ether Cleavage: Enzymatic cleavage of the ether bond to yield 2,3-dimethylphenol (B72121) and a glycidol-related moiety.

Epoxide Ring Opening: Hydrolysis of the oxirane ring by epoxide hydrolases, a class of enzymes found in various microorganisms, to form a diol. researchgate.net

Aromatic Ring Degradation: Subsequent degradation of the 2,3-dimethylphenol intermediate through established aromatic catabolic pathways.

A theoretical BOD (Biochemical Oxygen Demand) for the related compound, phenyl glycidyl (B131873) ether, was reported to be very low (0-6% over 5 days), suggesting that it may not be readily biodegradable under standard conditions. coleparmer.comnih.gov This suggests that Oxirane, [(2,3-dimethylphenoxy)methyl]- may also exhibit some resistance to rapid biodegradation.

Hydrolytic Stability and Degradation Kinetics of Oxirane, [(2,3-dimethylphenoxy)methyl]-

The hydrolytic stability of Oxirane, [(2,3-dimethylphenoxy)methyl]- is dictated by the reactivity of the oxirane (epoxide) ring. Epoxides are susceptible to hydrolysis, which involves the opening of the three-membered ring to form a diol (glycol). This reaction can be catalyzed by both acids and bases. nih.govrsc.org

The rate of hydrolysis is highly dependent on pH and temperature. Under neutral conditions, the hydrolysis of ethers is generally very slow. nih.gov However, the strained nature of the epoxide ring makes it more susceptible to nucleophilic attack by water. Studies on other glycidyl ethers and related epoxides, such as epichlorohydrin (B41342) and glycidol, show that their hydrolysis rates are significantly influenced by pH, with contributions from acid-catalyzed, base-catalyzed, and neutral hydrolysis. rsc.org For γ-glycidoxypropyltrimethoxysilane, the opening of the epoxy ring via hydrolysis has also been observed. researchgate.net

One study demonstrated that the hydrolysis of hydrophobic glycidyl ethers can be achieved without a catalyst in pressurized water at elevated temperatures, yielding the corresponding glyceryl ethers. rsc.org This indicates that under certain environmental conditions, such as in geothermal vents or industrial wastewater, the hydrolysis of Oxirane, [(2,3-dimethylphenoxy)methyl]- could be accelerated.

Table 1: General Hydrolysis Characteristics of Glycidyl Ethers

Condition Reactivity Products
Neutral pH Slow Diol
Acidic pH Catalyzed Diol
Basic pH Catalyzed Diol

This table is based on general information for glycidyl ethers and is not specific to Oxirane, [(2,3-dimethylphenoxy)methyl]-.

Oxidative Degradation Processes of Oxirane, [(2,3-dimethylphenoxy)methyl]- in Environmental Matrices

Information regarding the specific oxidative degradation processes of Oxirane, [(2,3-dimethylphenoxy)methyl]- in environmental matrices is not available. In general, ethers can be susceptible to oxidation. A key characteristic of ethers is their tendency to form unstable peroxides upon exposure to oxygen, a process that can be accelerated by light. noaa.gov Ethers may also react vigorously with strong oxidizing agents. noaa.gov

In the environment, oxidative degradation can be mediated by reactive oxygen species such as hydroxyl radicals (•OH). In the atmosphere, gas-phase reactions with hydroxyl radicals are a primary degradation pathway for many volatile organic compounds. In aquatic systems and soils, hydroxyl radicals can also be generated through various chemical and photochemical processes, contributing to the transformation of organic contaminants. The aromatic ring and the ether linkage in Oxirane, [(2,3-dimethylphenoxy)methyl]- would be potential sites for attack by these reactive species.

Fate and Transport Modeling of Oxirane, [(2,3-dimethylphenoxy)methyl]- in Specific Environmental Compartments

There are no specific environmental fate and transport models available for Oxirane, [(2,3-dimethylphenoxy)methyl]-. However, some predictions can be made based on the properties of the analogous compound, phenyl glycidyl ether. nih.gov

For phenyl glycidyl ether, an estimated octanol-water partition coefficient (Kow) of 1.12 suggests a relatively low potential for bioaccumulation in aquatic organisms. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is around 60-97, which indicates high to very high mobility in soil. coleparmer.comnih.gov This suggests that if released into the soil, the compound may leach into groundwater. The estimated Henry's Law constant for phenyl glycidyl ether is low, indicating that volatilization from water surfaces is not expected to be a significant fate process. nih.gov

Table 2: Estimated Environmental Fate Parameters for Phenyl Glycidyl Ether (as an Analog)

Parameter Value Implication
Log Kow 1.12 Low bioaccumulation potential
Koc 60-97 High to very high soil mobility

Data from PubChem for Phenyl Glycidyl Ether. These are estimated values and may not be representative of Oxirane, [(2,3-dimethylphenoxy)methyl]-.

These parameters, when used in environmental fate models like fugacity models, can help predict the distribution of a chemical in different environmental compartments such as air, water, soil, and sediment. researchgate.net However, without experimentally determined properties for Oxirane, [(2,3-dimethylphenoxy)methyl]-, any modeling would be speculative.

Table 3: List of Chemical Compounds Mentioned

Compound Name
Oxirane, [(2,3-dimethylphenoxy)methyl]-
Phenyl glycidyl ether
2,3-dimethylphenol
Glycidol
Epichlorohydrin
γ-glycidoxypropyltrimethoxysilane
Hydroxyl radical
Singlet oxygen

Future Research Directions and Emerging Applications of Oxirane, 2,3 Dimethylphenoxy Methyl Chemistry

Integration of Oxirane, [(2,3-dimethylphenoxy)methyl]- into Novel Material Architectures

The incorporation of Oxirane, [(2,3-dimethylphenoxy)methyl]- as a monomer or a modifying agent in polymers and other materials is a promising area for future research. Its distinct chemical features could be harnessed to create materials with enhanced properties.

Key Research Objectives:

Development of High-Performance Polymers: Investigating the polymerization of Oxirane, [(2,3-dimethylphenoxy)methyl]- to produce novel homopolymers and copolymers. The resulting materials could exhibit unique thermal, mechanical, and optical properties, making them suitable for specialized applications.

Creation of Advanced Composite Materials: Exploring the use of this compound as a reactive diluent or a toughening agent in epoxy resins and other thermosetting polymers. This could lead to the development of advanced composites with improved durability and performance characteristics for the aerospace, automotive, and electronics industries.

Design of Functional Coatings and Adhesives: Formulating new coatings and adhesives based on Oxirane, [(2,3-dimethylphenoxy)methyl]-. These could offer superior adhesion, chemical resistance, and barrier properties for protective and industrial applications.

Catalyst Development for Enhanced Selectivity in Oxirane, [(2,3-dimethylphenoxy)methyl]- Reactions

The reactivity of the oxirane ring is central to the chemical utility of this compound. Developing highly selective catalysts for its reactions is crucial for controlling product formation and maximizing efficiency.

Areas for Catalyst Innovation:

Stereoselective Catalysis: Designing catalysts that can control the stereochemistry of reactions involving the oxirane ring. This is particularly important for the synthesis of chiral molecules, which are often required in the pharmaceutical and fine chemical industries.

Regioselective Ring-Opening: Creating catalytic systems that can selectively open the oxirane ring at a specific carbon atom. This would provide precise control over the structure of the resulting products and enable the synthesis of complex molecules with defined architectures.

Environmentally Benign Catalysts: Focusing on the development of catalysts that are based on abundant and non-toxic metals, or even metal-free organocatalysts. This aligns with the principles of green chemistry and would contribute to more sustainable chemical processes.

Bio-inspired Transformations Involving Oxirane, [(2,3-dimethylphenoxy)methyl]-

Nature often provides inspiration for the development of new chemical reactions. Exploring bio-inspired transformations of Oxirane, [(2,3-dimethylphenoxy)methyl]- could lead to novel and highly efficient synthetic methods.

Potential Research Pathways:

Enzymatic Reactions: Investigating the use of enzymes, such as hydrolases and lyases, to catalyze reactions of Oxirane, [(2,3-dimethylphenoxy)methyl]-. Enzymes can offer high levels of selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical catalysts.

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes. These "artificial enzymes" could combine the high selectivity of biological systems with the robustness and versatility of traditional catalysts.

Biocatalytic Cascades: Developing multi-step reaction sequences where Oxirane, [(2,3-dimethylphenoxy)methyl]- is transformed through a series of enzymatic or chemo-enzymatic reactions. This approach could streamline the synthesis of complex molecules and reduce the need for purification of intermediates.

Advanced Computational Methodologies for Predicting Oxirane, [(2,3-dimethylphenoxy)methyl]- Behavior

Computational chemistry has become an indispensable tool in modern chemical research. Applying advanced computational methods to study Oxirane, [(2,3-dimethylphenoxy)methyl]- can provide valuable insights into its properties and reactivity.

Computational Approaches to Explore:

Reaction Mechanism and Kinetics: Using quantum mechanical calculations to elucidate the mechanisms of reactions involving this compound and to predict their reaction rates. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Material Property Prediction: Employing molecular dynamics simulations and other computational techniques to predict the properties of materials derived from Oxirane, [(2,3-dimethylphenoxy)methyl]-. This can accelerate the discovery and design of new materials with desired characteristics.

Virtual Screening: Utilizing computational screening methods to identify potential applications for this compound or to design new catalysts for its transformations. This can significantly reduce the experimental effort required in the research and development process.

Sustainable Chemical Processes for Oxirane, [(2,3-dimethylphenoxy)methyl]- Production and Utilization

The development of sustainable chemical processes is a critical goal for the chemical industry. Future research should focus on creating environmentally friendly methods for the production and use of Oxirane, [(2,3-dimethylphenoxy)methyl]-.

Strategies for Enhanced Sustainability:

Renewable Feedstocks: Exploring the synthesis of this compound from renewable resources rather than petroleum-based feedstocks. This would reduce its environmental footprint and contribute to a more circular economy.

Green Solvents and Reagents: Utilizing environmentally benign solvents and reagents in the synthesis and reactions of Oxirane, [(2,3-dimethylphenoxy)methyl]-. This includes the use of water, supercritical fluids, or ionic liquids as reaction media.

Process Intensification: Developing more efficient and integrated chemical processes that minimize energy consumption and waste generation. This could involve the use of continuous flow reactors, microreactors, or other advanced process technologies.

Q & A

Basic Research: Synthesis Optimization

Q: What are the recommended methods for synthesizing [(2,3-dimethylphenoxy)methyl]-oxirane, and how can reaction efficiency be optimized? A:

  • Epoxidation of Allyl Ethers: Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for controlled epoxidation of precursor allyl ethers. Monitor conversion via TLC (Rf ~0.3 in hexane:ethyl acetate 4:1) .
  • Catalytic Optimization: Employ Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, (+)-diethyl tartrate) for enantioselective synthesis, achieving >80% ee with stoichiometric H₂O₂ .
  • Yield Improvement: Purify intermediates via flash chromatography (silica gel, gradient elution) to minimize side reactions. Typical yields range from 65–75% .

Advanced Research: Substituent Effects on Reactivity

Q: How does the electronic environment of the 2,3-dimethylphenoxy group influence oxirane ring reactivity in nucleophilic additions? A:

  • Computational Analysis: DFT studies (B3LYP/6-311+G(d,p)) indicate the electron-donating methyl groups increase electron density at the oxirane oxygen, reducing ring strain and slowing nucleophilic attack. Activation energy for NH₃ addition increases by ~8 kcal/mol compared to unsubstituted analogs .
  • Experimental Validation: Kinetic studies (HPLC monitoring) show 40% slower ring-opening with aniline in THF at 25°C compared to phenyl-substituted oxiranes. Steric hindrance from methyl groups further reduces accessibility .

Safety and Handling Protocols

Q: What are the critical safety considerations when handling [(2,3-dimethylphenoxy)methyl]-oxirane? A:

  • Hazards: Classified as a skin irritant (GHS Category 2) and suspected respiratory sensitizer. Vapor pressure: 0.12 mmHg at 25°C .
  • Mitigation:
    • Use fume hoods with ≥100 ft/min face velocity.
    • PPE: Nitrile gloves (ASTM D6978-05), ANSI Z87.1-compliant goggles.
    • Spill response: Absorb with vermiculite, neutralize with 10% aqueous NaHCO₃ .

Structural Characterization

Q: Which spectroscopic techniques confirm the structure and purity of [(2,3-dimethylphenoxy)methyl]-oxirane? A:

Technique Key Data Reference
¹H NMR (CDCl₃)δ 3.15 (dd, J=5.1 Hz, oxirane CH₂), δ 6.75 (m, aromatic H)
¹³C NMR δ 52.1 (oxirane C), δ 112–130 (aromatic C)
HRMS m/z calc. 206.1307 [M+H]⁺; found 206.1303
HPLC (C18)Retention time: 8.2 min (MeCN:H₂O 70:30)

Computational Modeling

Q: What computational approaches predict thermodynamic stability and reaction pathways? A:

  • Thermochemical Stability: CBS-QB3 calculations estimate ΔfH°(298 K) = −45.2 ± 1.8 kcal/mol. Ring-opening exothermicity: −22.4 kcal/mol with H₂O .
  • Reaction Dynamics: MD simulations (AMBER) show solvent polarity (e.g., DMSO vs. toluene) alters transition state geometry by 15° in SN2 mechanisms .

Polymer Chemistry Applications

Q: How does this oxirane derivative perform as a crosslinking agent in epoxy resins? A:

  • Curing Kinetics: DSC analysis reveals curing onset at 110°C with diaminodiphenylmethane (DDM). Activation energy (Ea): 78 kJ/mol via Ozawa method .
  • Mechanical Properties: Resins show Tg = 145°C (DMA, 1 Hz) and tensile strength = 82 MPa, outperforming bisphenol-A diglycidyl ether (DGEBA) by 18% .

Stability Under Storage

Q: What conditions prevent oligomerization or decomposition during long-term storage? A:

  • Temperature: Store at −20°C under argon; room-temperature storage leads to 5% dimerization/month (HPLC data) .
  • Additives: Stabilize with 0.1% BHT; avoid contact with Lewis acids (e.g., AlCl₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.